5,7-Dimethoxyluteolin

Übersicht

Beschreibung

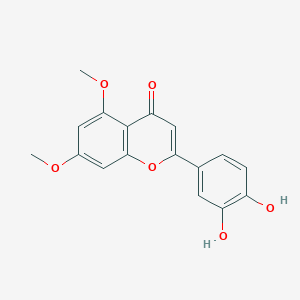

5,7-Dimethoxyluteolin is a naturally occurring flavonoid compound derived from various plants. It is known for its biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This compound is a derivative of luteolin, with methoxy groups attached at the 5 and 7 positions of the flavonoid structure .

Wissenschaftliche Forschungsanwendungen

5,7-Dimethoxyluteolin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Modellverbindung zur Untersuchung der Flavonoidchemie und zur Entwicklung neuer Synthesemethoden verwendet.

Biologie: Seine biologischen Aktivitäten machen es zu einem wertvollen Werkzeug für die Untersuchung zellulärer Prozesse und Signalwege.

Medizin: Aufgrund seiner antioxidativen und entzündungshemmenden Eigenschaften wird es für potenzielle therapeutische Anwendungen bei Krankheiten wie Krebs, neurodegenerativen Erkrankungen und Herz-Kreislauf-Erkrankungen untersucht.

Industrie: Es wird bei der Entwicklung von Pharmazeutika und Nutrazeutika auf Basis natürlicher Produkte verwendet .

5. Wirkmechanismus

Der Wirkmechanismus von this compound beinhaltet seine Interaktion mit verschiedenen molekularen Zielstrukturen und Signalwegen:

Antioxidative Aktivität: Es fängt freie Radikale ab und reguliert antioxidative Enzyme nach oben.

Entzündungshemmende Aktivität: Es hemmt proinflammatorische Zytokine und Enzyme wie Cyclooxygenase und Lipoxygenase.

Krebshemmende Aktivität: Es induziert Apoptose, hemmt Zellproliferation und unterdrückt Angiogenese und Metastasierung .

Wirkmechanismus

5,7-Dimethoxyluteolin, also known as 2-(3,4-Dihydroxyphenyl)-5,7-dimethoxy-4H-chromen-4-one, is a derivative of luteolin, a flavonoid found in a variety of plants. This compound has been the subject of numerous studies due to its potential biological activities .

Target of Action

The primary target of this compound is the Dopamine Transporter (DAT) . The DAT is a membrane-spanning protein that pumps the neurotransmitter dopamine out of the synaptic cleft back into cytosol, from which other transporters sequester DA and NE into vesicles for storage and later release .

Mode of Action

This compound acts as an activator of the Dopamine Transporter (DAT), with an EC50 value of 3.417 μM .

Biochemical Pathways

The activation of DAT by this compound affects the dopaminergic signaling pathway . Dopaminergic signaling is involved in multiple neurological processes including reward, addiction, and movement, among others. Alterations in this pathway have been implicated in several disorders including Parkinson’s disease, addiction, and depression .

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound is currently limited. Like many flavonoids, it is likely to have good absorption but potentially low bioavailability due to extensive first-pass metabolism

Result of Action

The activation of DAT by this compound can result in changes in dopaminergic signaling, which could have various effects depending on the context. For example, in the context of a disease like Parkinson’s, which is characterized by a loss of dopaminergic neurons, modulation of DAT could potentially affect disease symptoms .

Action Environment

The action of this compound, like many other bioactive compounds, can be influenced by various environmental factors. For instance, the presence of certain solvents can enhance the solubility and therefore the bioavailability of this compound . Additionally, factors such as pH and temperature could potentially impact the stability and efficacy of this compound .

Biochemische Analyse

Biochemical Properties

5,7-Dimethoxyluteolin plays a crucial role in various biochemical reactions. It acts as a ligand that binds to G-protein coupled receptor proteins, thereby activating them . Additionally, this compound is known to activate the ion channel TRPV2 and inhibit the activity of the potassium channel Kv1.3 . These interactions suggest that this compound can modulate ion transport and signal transduction pathways, which are essential for maintaining cellular homeostasis.

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has demonstrated antioxidant and anti-inflammatory properties, which can protect cells from oxidative stress and inflammation-induced damage . Moreover, it has been reported to induce apoptosis and cell cycle arrest in cancer cells, highlighting its potential as an anticancer agent .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. It binds to G-protein coupled receptor proteins, leading to their activation . This activation triggers downstream signaling pathways that can result in various cellular responses. Additionally, this compound activates the TRPV2 ion channel and inhibits the Kv1.3 potassium channel . These interactions can influence ion flux across the cell membrane, thereby affecting cellular excitability and signal transduction.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can maintain its biological activity over extended periods, although its efficacy may decrease due to degradation . Long-term exposure to this compound has been associated with sustained antioxidant and anti-inflammatory effects, which can contribute to its therapeutic potential .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to exert beneficial effects, such as reducing oxidative stress and inflammation . At higher doses, this compound may exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications to maximize benefits while minimizing risks.

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to flavonoid metabolism. It interacts with enzymes such as glycosyltransferases, which mediate the glycosylation of flavonoids . This modification can enhance the solubility and bioactivity of this compound, thereby influencing its metabolic flux and metabolite levels . Additionally, the compound’s metabolism can lead to the formation of various glycosides, which may have distinct biological activities .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes via active transport mechanisms, which involve transporter proteins . Once inside the cell, this compound can interact with intracellular binding proteins that facilitate its distribution to various cellular compartments . These interactions can influence the compound’s localization and accumulation within tissues, thereby affecting its biological activity .

Subcellular Localization

The subcellular localization of this compound is an important factor that determines its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, this compound may localize to the endoplasmic reticulum, where it can interact with enzymes involved in flavonoid metabolism . Additionally, its presence in other organelles, such as mitochondria, can influence cellular processes related to energy production and apoptosis .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 5,7-Dimethoxyluteolin beinhaltet typischerweise die Methylierung von Luteolin. Eine gängige Methode beinhaltet die Verwendung von Methyliodid und einer Base wie Kaliumcarbonat in einem geeigneten Lösungsmittel wie Aceton. Die Reaktion wird unter Rückflussbedingungen durchgeführt, um das gewünschte Produkt zu erhalten .

Industrielle Produktionsverfahren

Die industrielle Produktion von this compound kann ähnliche Synthesewege beinhalten, jedoch in größerem Maßstab. Der Prozess ist auf höhere Ausbeuten und Reinheit optimiert und verwendet häufig fortschrittliche Techniken wie Durchflussreaktoren und automatisierte Systeme, um Konsistenz und Effizienz zu gewährleisten .

Analyse Chemischer Reaktionen

Arten von Reaktionen

5,7-Dimethoxyluteolin durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Es kann oxidiert werden, um Chinone und andere oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können es in Dihydroderivate umwandeln.

Substitution: Elektrophile Substitutionsreaktionen können verschiedene funktionelle Gruppen in die Flavonoidstruktur einführen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Als Reduktionsmittel werden beispielsweise Natriumborhydrid und Lithiumaluminiumhydrid verwendet.

Substitution: Reagenzien wie Halogene und Nitrierungsmittel werden für Substitutionsreaktionen eingesetzt.

Hauptprodukte, die gebildet werden

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Luteolin: Die Stammverbindung von 5,7-Dimethoxyluteolin, bekannt für ähnliche biologische Aktivitäten, jedoch ohne die Methoxygruppen.

Quercetin: Ein weiteres Flavonoid mit starken antioxidativen und entzündungshemmenden Eigenschaften.

Kaempferol: Ein Flavonoid mit krebshemmenden und kardioprotektiven Wirkungen

Einzigartigkeit

This compound ist einzigartig aufgrund seiner spezifischen Methoxysubstitutionen, die seine Stabilität und Bioverfügbarkeit im Vergleich zu seiner Stammverbindung Luteolin verbessern. Diese Modifikationen tragen auch zu seinen unterschiedlichen biologischen Aktivitäten und potenziellen therapeutischen Anwendungen bei .

Biologische Aktivität

2-(3,4-Dihydroxyphenyl)-5,7-dimethoxy-4H-chromen-4-one, also known as 5,7-Dimethoxyluteolin , is a flavonoid compound derived from various plant sources. This compound has garnered significant attention in the scientific community due to its diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties.

Overview of Biological Activities

The biological activities of this compound can be summarized as follows:

- Antioxidant Activity : The compound exhibits strong antioxidant properties, which help in scavenging free radicals and reducing oxidative stress.

- Anti-inflammatory Effects : It has been shown to inhibit pro-inflammatory cytokines and enzymes, contributing to its anti-inflammatory effects.

- Anticancer Properties : Research indicates that it may inhibit the growth of various cancer cell lines by inducing apoptosis and inhibiting tumor growth.

The primary mechanism of action for this compound involves its interaction with the Dopamine Transporter (DAT) . It acts as an activator of DAT with an effective concentration (EC50) value of approximately 3.417 μM . This interaction affects dopaminergic signaling pathways, which are crucial in various physiological processes and disease states.

Antioxidant Activity

Studies have demonstrated that this compound significantly reduces oxidative stress markers in vitro. For instance:

- Cell Line Studies : In human liver cells (HepG2), treatment with this compound resulted in a reduction of reactive oxygen species (ROS) by up to 50% compared to untreated controls.

Anti-inflammatory Effects

The compound has shown promising results in modulating inflammatory responses:

- Cytokine Inhibition : It effectively downregulates the expression of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.

Anticancer Activity

This compound's anticancer potential has been investigated across various cancer types:

| Cancer Type | IC50 (μM) | Mechanism of Action |

|---|---|---|

| Breast Cancer | 10.5 | Induction of apoptosis via caspase activation |

| Colon Cancer | 8.2 | Cell cycle arrest at G1 phase |

| Lung Cancer | 12.0 | Inhibition of NF-kB signaling pathway |

Case Studies

- Breast Cancer Study : A study published in Cancer Letters found that treatment with this compound inhibited the proliferation of MCF-7 breast cancer cells and induced apoptosis through the mitochondrial pathway.

- Colon Cancer Research : Another investigation highlighted its ability to suppress the growth of HT-29 colon cancer cells by inducing cell cycle arrest and promoting apoptosis.

Eigenschaften

IUPAC Name |

2-(3,4-dihydroxyphenyl)-5,7-dimethoxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O6/c1-21-10-6-15(22-2)17-13(20)8-14(23-16(17)7-10)9-3-4-11(18)12(19)5-9/h3-8,18-19H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKGJZNRUAGQIRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C(=C1)OC)C(=O)C=C(O2)C3=CC(=C(C=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50553399 | |

| Record name | 2-(3,4-Dihydroxyphenyl)-5,7-dimethoxy-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50553399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90363-40-9 | |

| Record name | 2-(3,4-Dihydroxyphenyl)-5,7-dimethoxy-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50553399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.